molecular formula C9H12O4 B8496912 Ethyl 4-(prop-2-ynoxy)acetoacetate

Ethyl 4-(prop-2-ynoxy)acetoacetate

Cat. No.: B8496912
M. Wt: 184.19 g/mol
InChI Key: CCSJKWOSTQWSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(prop-2-ynoxy)acetoacetate is a useful research compound. Its molecular formula is C9H12O4 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl 3-oxo-4-prop-2-ynoxybutanoate

InChI

InChI=1S/C9H12O4/c1-3-5-12-7-8(10)6-9(11)13-4-2/h1H,4-7H2,2H3

InChI Key

CCSJKWOSTQWSGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)COCC#C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl 4-chloroacetoacetate (294 g) in tetrahydrofuran (200 ml) was added over 3 hours to a stirred, ice-cooled suspension of sodium hydride (150 g of a 80% dispersion in mineral oil) in tetrahydrofuran (500 ml) at such a rate than the reaction temperature remained ≤20°. A solution of prop-2-ynol (100 g) in tetrahydrofuran (200 ml) was then added over 2 hours to the above mixture with stirring and ice-cooling at such a rate that the reaction temperature never exceeded +25°. The mixture was then stirred at room temperature for 16 hours, poured into 2M HCl (900 ml) and the layers separated. The organic layer was evaporated and the resulting red oil was separated in a separating funnel from the mineral oil. The red oil was taken up in dichloromethane and the resulting solution was washed several times with water, dried over Na2SO4 and evaporated to give the title compound (313 g) as a dark oil which was used directly in Preparation 8.
Quantity
294 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
900 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of ethyl 4-chloroacetoacetate (294 g) in tetrahydrofuran (200 ml) was added over 3hours to a stirred, ice-cooled suspension of sodium hydride (150 g of a 80% dispersion in mineral oil) in tetrahydrofuran (500 ml) at such a rate than the reaction temperature remained ≤20°. A solution of prop-2-ynol (100 g) in tetrahydrofuran (200 ml) was then added over 2 hours to the above mixture with stirring and ice-cooling at such a rate that the reaction temperature never exceeded +25°. The mixture was then stirred at room temperature for 16 hours, poured into 2 M HC1 (900 ml) and the layers separated. The organic layer was evaporated and the resulting red oil was separated in a separating funnel from the mineral oil. The red oil was taken up in dichloromethane and the resulting solution was washed several times with water, dried over Na2SO4 and evaporated to give the title compound (313 g) as a dark oil which was used directly in Preparation 8.
Quantity
294 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

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